

In-Depth Technical Guide to Sulfamonomethoxine-d4: Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: Sulfamonomethoxine-d4

Cat. No.: B565457

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural analysis of **Sulfamonomethoxine-d4**, a deuterated analog of the sulfonamide antibiotic Sulfamonomethoxine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.

Chemical Properties

Sulfamonomethoxine-d4 is a stable, isotopically labeled form of Sulfamonomethoxine, primarily utilized as an internal standard in quantitative analysis by mass spectrometry. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in biological matrices.

Table 1: General and Physicochemical Properties of **Sulfamonomethoxine-d4**

Property	Value	Source
Chemical Name	4-amino-N-(6-methoxypyrimidin-4-yl)benzene-2,3,5,6-d4-sulfonamide	[1]
Synonyms	4-Amino-N-(6-methoxy-pyrimidin-4-yl)benzenesulfonamide-d4, 4-Methoxy-6-sulfanilamidopyrimidine-d4	[2]
CAS Number	1286538-12-2	[1][2]
Molecular Formula	C ₁₁ H ₈ D ₄ N ₄ O ₃ S	[1][2]
Molecular Weight	284.33 g/mol	[2][3]
Appearance	White to Off-White Solid	-
Storage Temperature	+4°C	[1]
Purity (by HPLC)	>95%	[1]

Note: Specific experimental data for properties such as melting point and solubility of **Sulfamonomethoxine-d4** are not readily available in the public domain. For reference, the non-deuterated Sulfamonomethoxine has a melting point of 204-206°C and is soluble in methanol (10 mg/mL).

Structure and Elucidation

The chemical structure of **Sulfamonomethoxine-d4** is identical to that of Sulfamonomethoxine, with the exception of the four hydrogen atoms on the phenyl ring being replaced by deuterium atoms. This substitution is key to its function as an internal standard. The structural confirmation of **Sulfamonomethoxine-d4** relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity of deuterated compounds.

Expected ^1H NMR Spectral Characteristics: In the ^1H NMR spectrum of **Sulfamonomethoxine-d4**, the aromatic signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Sulfamonomethoxine. The remaining signals, corresponding to the methoxy and pyrimidine protons, should be consistent with the parent compound's spectrum.

Expected ^{13}C NMR Spectral Characteristics: The ^{13}C NMR spectrum of **Sulfamonomethoxine-d4** will be very similar to that of the unlabeled compound. However, the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts. PubChem provides a reference ^{13}C NMR spectrum for the non-deuterated Sulfamonomethoxine which can be used for comparison.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which **Sulfamonomethoxine-d4** is employed. It is used to confirm the molecular weight and isotopic enrichment and to quantify the unlabeled drug.

Expected Mass Spectrum: The molecular ion peak in the mass spectrum of **Sulfamonomethoxine-d4** will be observed at an m/z value that is 4 units higher than that of Sulfamonomethoxine, corresponding to the four deuterium atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of SO_2 and fragments of the pyrimidine ring.[\[5\]](#)[\[6\]](#) The key fragments will also show a +4 Da mass shift if they retain the deuterated phenyl ring.

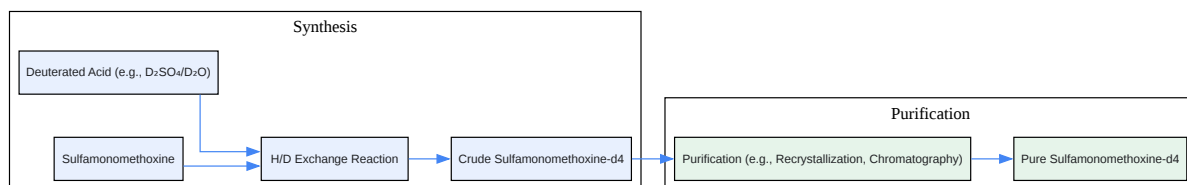
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Sulfamonomethoxine-d4** are not widely published. However, based on general knowledge of deuteriation and sulfonamide analysis, the following outlines the likely methodologies.

Synthesis and Purification

A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

Illustrative Synthesis Workflow:



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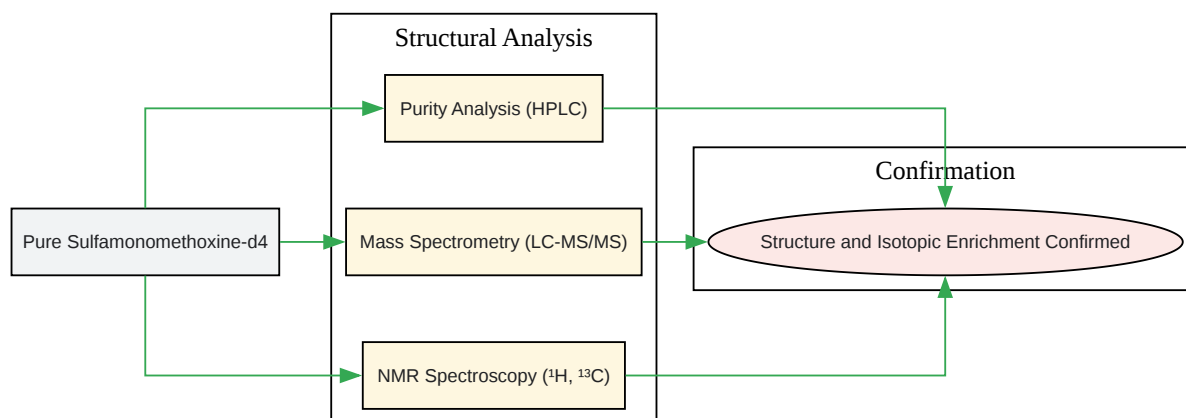
Caption: General workflow for the synthesis and purification of **Sulfamonomethoxine-d4**.

Protocol Outline:

- **Reaction Setup:** Dissolve Sulfamonomethoxine in a deuterated acid, such as a mixture of D₂SO₄ and D₂O.
- **Heating:** Heat the reaction mixture under reflux for a specified period to facilitate the hydrogen-deuterium exchange on the electron-rich aromatic ring.
- **Work-up:** After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃) to precipitate the crude product.
- **Purification:** The crude product is collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography to yield pure **Sulfamonomethoxine-d4**.

Structure Elucidation Workflow

The confirmation of the structure and isotopic enrichment of the synthesized **Sulfamonomethoxine-d4** would follow a standard analytical workflow.



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Caption: Workflow for the structural elucidation of **Sulfamonomethoxine-d4**.

NMR Spectroscopy Protocol Outline:

- Sample Preparation: Dissolve a small amount of the purified **Sulfamonomethoxine-d4** in a suitable deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Data Analysis: Analyze the spectra to confirm the absence of aromatic proton signals (in ¹H NMR) and the expected carbon signals (in ¹³C NMR) and to determine the degree of deuteration.

Mass Spectrometry Protocol Outline:

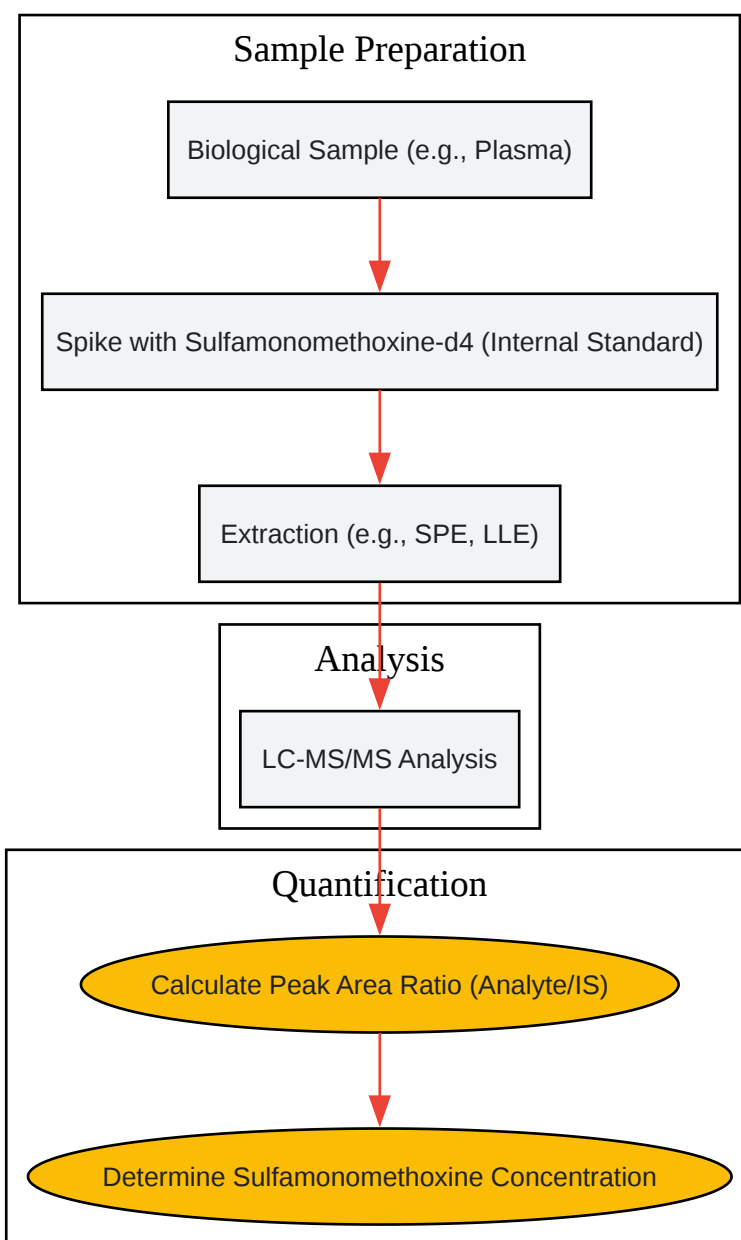
- Sample Preparation: Prepare a dilute solution of the purified **Sulfamonomethoxine-d4** in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water).
- LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatographic method to separate the analyte from any impurities.

- Data Analysis: Acquire the mass spectrum and tandem mass spectrum (MS/MS). Confirm the molecular weight from the parent ion and analyze the fragmentation pattern to ensure it is consistent with the structure of **Sulfamonomethoxine-d4**.[\[5\]](#)[\[7\]](#)

Application in Quantitative Analysis

Sulfamonomethoxine-d4 is a critical tool for the accurate quantification of Sulfamonomethoxine in complex matrices such as plasma, tissue, and environmental samples.[\[8\]](#) Its use as an internal standard corrects for variations in sample preparation and instrument response.[\[9\]](#)

Logical Relationship in a Bioanalytical Method:



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Caption: Use of **Sulfamonomethoxine-d4** in a quantitative bioanalytical workflow.

This guide provides a foundational understanding of the chemical properties and structural elucidation of **Sulfamonomethoxine-d4**. For specific applications, researchers are encouraged to consult detailed analytical method validation reports and relevant scientific literature.

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